Welcome to the BenchChem Online Store!
molecular formula C7H8ClN3O B7580642 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide

Cat. No. B7580642
M. Wt: 185.61 g/mol
InChI Key: LASIXEOBEUBLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329729B2

Procedure details

6-Methyl-pyrimidin-4-yl amine (545 mg) was suspended in DCE (5 mL) and chloroacetylchloride (0.4 mL) was added dropwise. The reaction was heated in a microwave at 80° C. for 5 mins. The reaction mixture was cooled, filtered and a solid obtained. The reaction was repeated a second time and both batches of solid were combined, washed with dichloromethane then suspended in dichloromethane and sat. NaHCO3 (aq.) was added. The organic phase was collected and the aqueous layer extracted with dichloromethane (×2). The combined organic layer was dried over sodium sulphate and concentrated. The crude product was purified by silica gel chromatography eluting with 0-10% MeOH/dichloromethane to give the sub-titled compound as a yellow solid (120 mg).
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[Cl:9][CH2:10][C:11](Cl)=[O:12]>ClCCCl>[Cl:9][CH2:10][C:11]([NH:8][C:4]1[CH:3]=[C:2]([CH3:1])[N:7]=[CH:6][N:5]=1)=[O:12]

Inputs

Step One
Name
Quantity
545 mg
Type
reactant
Smiles
CC1=CC(=NC=N1)N
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
a solid obtained
WASH
Type
WASH
Details
washed with dichloromethane
ADDITION
Type
ADDITION
Details
sat. NaHCO3 (aq.) was added
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-10% MeOH/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=NC=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.